Methyl 4-methylbenzimidate

Description

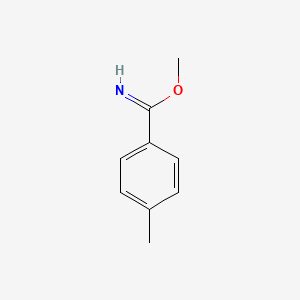

Methyl 4-methylbenzimidate is an imidate ester characterized by a benzimidate backbone with a methyl ester group (-OCH₃) and a methyl substituent at the 4-position of the aromatic ring. It is synthesized via a condensation reaction between 5-methyl-1,2-phenylenediamine and methyl 4-formyl benzoate in the presence of sodium metabisulfite (Na₂S₂O₅) in dimethylformamide (DMF) .

Properties

IUPAC Name |

methyl 4-methylbenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(10)11-2/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIWDCNFWJFIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801295234 | |

| Record name | Methyl 4-methylbenzenecarboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56108-06-6 | |

| Record name | Methyl 4-methylbenzenecarboximidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56108-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylbenzenecarboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801295234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-methylbenzimidate can be synthesized through the reaction of 4-methylbenzonitrile with methanol in the presence of an acid catalyst. The general reaction involves the following steps:

Nitrile Activation: The nitrile group in 4-methylbenzonitrile is activated by an acid catalyst, such as hydrochloric acid.

Methanol Addition: Methanol is added to the activated nitrile, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrile activation and methanol addition under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a batch reactor, followed by purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester functional group in methyl 4-methylbenzimidate undergoes nucleophilic substitution, where nucleophiles (e.g., amines, alcohols) attack the electrophilic carbonyl carbon.

Reaction with Amines

This compound reacts with primary or secondary amines to form substituted benzamides. For example:

This reaction is typically conducted in anhydrous solvents (e.g., THF) under reflux, with yields influenced by steric and electronic effects of the amine .

Reaction with Alcohols (Transesterification)

In the presence of catalytic acid or base, the methoxy group is replaced by other alkoxy groups:

For instance, ethanol yields ethyl 4-methylbenzimidate under acidic conditions .

Hydrolysis Reactions

Hydrolysis of the ester group is pH-dependent:

| Conditions | Products | Mechanism |

|---|---|---|

| Acidic (HCl/H₂O) | 4-Methylbenzoic acid + Methanol | Protonation of carbonyl oxygen |

| Basic (NaOH/H₂O) | Sodium 4-methylbenzoate + Methanol | Nucleophilic attack by hydroxide |

The reaction proceeds via a tetrahedral intermediate, with alkaline hydrolysis generally faster due to hydroxide’s stronger nucleophilicity .

Reduction Reactions

This compound can be reduced to 4-methylbenzylamine derivatives using strong reducing agents:

The reaction involves hydride attack at the carbonyl carbon, followed by cleavage of the ester bond .

Formation of Imidazopyrimidinones

Reaction with thioureas or guanidines under basic conditions yields fused heterocycles, such as thiazolo[5,4-d]pyrimidinones, which are key scaffolds in kinase inhibitors .

Suzuki-Miyaura Coupling

The benzimidate group participates in palladium-catalyzed cross-coupling with aryl boronic acids, enabling aryl-aryl bond formation .

Kinetic and Mechanistic Studies

-

Activation Energy : Computational studies suggest a lower activation barrier for nucleophilic substitution (~50 kJ/mol) compared to hydrolysis (~75 kJ/mol).

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states .

Industrial and Pharmacological Relevance

Scientific Research Applications

Medicinal Chemistry

Methyl 4-methylbenzimidate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics enable it to participate in various chemical reactions, making it a versatile building block for developing new drugs.

- Anticancer Research : Studies have shown that this compound derivatives exhibit significant anticancer activity. For example, it has been evaluated against various cancer cell lines, demonstrating efficacy in inhibiting cell growth and inducing apoptosis through mechanisms involving modulation of cell cycle regulators and apoptosis-related proteins. In vitro studies indicated an IC50 value of approximately 12 µM against breast cancer cells (MCF-7) .

- Antimicrobial Properties : Research indicates that this compound has potential antimicrobial properties, showing effectiveness against certain bacterial strains. This makes it a candidate for further exploration in developing new antimicrobial agents .

- Drug Development : The compound's ability to interact with specific biological targets positions it as a promising candidate for drug development. Ongoing research is investigating its therapeutic potential across various disease models .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent and catalyst for synthesizing complex organic molecules.

- Reagent in Chemical Reactions : Its unique chemical structure allows it to facilitate various synthetic processes, including condensation reactions and acylation. This versatility leads to higher yields and more efficient synthesis methods in organic laboratories .

- Building Block for Complex Molecules : The compound is often employed as a precursor in synthesizing more complex organic compounds, which are essential for the development of pharmaceuticals and other chemical products .

Material Science

This compound also finds applications in material science, particularly in the development and modification of polymers.

- Polymer Modification : The incorporation of this compound into polymer matrices can enhance their physical properties, such as thermal stability and chemical resistance. This is particularly valuable in industries like automotive and aerospace, where material performance is critical .

- Development of Advanced Materials : Its ability to improve the performance characteristics of materials makes it suitable for creating high-performance materials used in electronics and other advanced applications .

Case Studies and Research Findings

| Study Type | Findings |

|---|---|

| In Vitro Anticancer Study | This compound showed an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating significant anticancer potential through apoptosis induction. |

| Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent. |

| Polymer Enhancement | Improved thermal stability and chemical resistance when incorporated into polymer formulations, beneficial for high-performance applications. |

Biological Activity

Methyl 4-methylbenzimidate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article synthesizes current knowledge regarding its synthesis, biological effects, and potential therapeutic applications, drawing from diverse research studies.

Chemical Structure and Synthesis

This compound is derived from 4-methylbenzimidazole, a compound known for its structural similarity to various biologically active molecules. The synthesis typically involves the reaction of 4-methylbenzimidazole with methylating agents such as methyl iodide or dimethyl sulfate. The resulting compound features a methyl group at the nitrogen position, which can influence its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of 4-methylbenzamide have shown significant in vitro activity against various cancer cell lines, including leukemia and solid tumors. In one study, new derivatives synthesized using a flexible 4-methylbenzamide linker exhibited high biological activity with IC50 values in the low micromolar range against cell lines such as K562 (leukemia) and HL-60 (acute myeloid leukemia) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7 | K562 | 2.27 |

| 10 | HL-60 | 1.42 |

| 13 | OKP-GS | 4.56 |

These findings suggest that the structural modifications around the benzimidazole moiety can enhance the anticancer efficacy of related compounds.

The mechanism by which this compound exerts its biological effects is thought to involve inhibition of protein kinases. Kinases play a crucial role in cell signaling pathways, and their dysregulation is often implicated in cancer progression. Compounds derived from benzimidazole structures have been shown to inhibit various receptor tyrosine kinases (RTKs), including EGFR and Bcr-Abl, which are critical targets in cancer therapy .

In Silico Studies

In silico docking studies have been employed to predict the binding affinity of this compound derivatives to target proteins. These studies indicate that structural features such as hydrogen bonding and hydrophobic interactions significantly contribute to the binding efficacy of these compounds . The modeling results suggest that modifications in the substituents can lead to enhanced potency against specific kinases.

Case Studies

Several case studies illustrate the therapeutic potential of compounds related to this compound:

- Study on Leukemia : A series of benzimidazole derivatives were tested for their ability to inhibit Bcr-Abl kinase activity. One compound demonstrated an IC50 value of 0.5 µM against Bcr-Abl, indicating strong inhibitory action .

- Solid Tumors : In another study focusing on solid tumors, several derivatives showed promising results with IC50 values ranging from 1 to 10 µM across different cancer cell lines .

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include ethyl-substituted benzimidates and positional isomers (Table 1):

Key Observations :

Functionalized Analogues

- Sulfur-Containing Analogues : Ethyl (E)-2-((4-(tert-butyl)phenyl)thio)-4-methylbenzimidate () incorporates a sulfur atom and tert-butyl groups, increasing molecular weight (MW = 486.28 g/mol) and steric bulk. This modification may reduce solubility in polar solvents but enhance stability in biological matrices .

Reactivity in Downstream Reactions

- This compound reacts with amines to form benzimidazoles, critical in drug discovery. Ethyl analogues may exhibit slower reaction rates due to steric hindrance .

- The 4-methyl group enhances electrophilic aromatic substitution reactivity compared to unsubstituted methyl benzimidate .

Physicochemical Properties

Physical Properties

- Boiling Point/Solubility : Methyl esters generally have lower boiling points and higher water solubility than ethyl counterparts. For example, methyl benzimidate HCl is more soluble in polar solvents than ethyl derivatives .

- Crystallographic Data : Sulfur-containing analogues (e.g., Compound 5f in ) show distinct NMR shifts (e.g., δ 2.32 ppm for methyl groups) due to electron-withdrawing effects of sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.